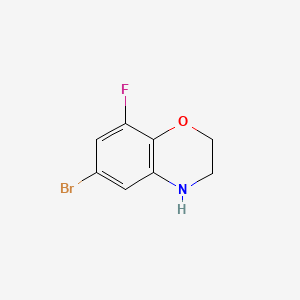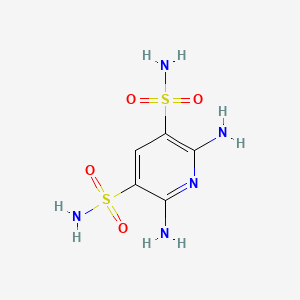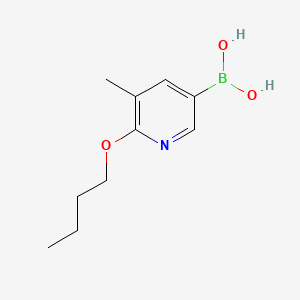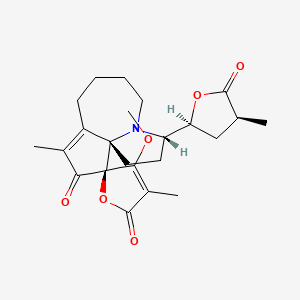
Protostemotinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
原首茎碱是一种从植物茎叶藤的根和根茎中分离出来的生物碱。
准备方法
合成路线和反应条件
原首茎碱通常是从天然来源中分离出来的,而不是化学合成的。提取过程涉及使用有机溶剂,如甲醇、乙醇和二甲基亚砜。茎叶藤的根和根茎被干燥并研磨成细粉,然后进行溶剂萃取。 提取物通过色谱技术进一步纯化,以获得纯原首茎碱 .
工业生产方法
原首茎碱的工业生产遵循与上述类似的提取和纯化过程。大规模提取涉及使用工业级溶剂和设备来处理大量的植物材料。 然后对纯化的化合物进行质量控制措施,以确保其纯度和一致性 .
化学反应分析
反应类型
原首茎碱经历各种化学反应,包括:
氧化: 原首茎碱可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将原首茎碱转化为具有不同生物活性的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要生成物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生各种氧化衍生物,而取代可以产生一系列具有不同官能团的取代原首茎碱化合物 .
科学研究应用
化学: 原首茎碱被用作研究生物碱化学和开发新的合成方法的模型化合物。
生物学: 它已被研究其生物活性,包括抗炎、抗过敏和抗菌特性。
医药: 原首茎碱有望成为治疗各种疾病(包括炎症和感染性疾病)的治疗剂。
工业: 该化合物用于开发新的药物和生物活性产品 .
作用机制
原首茎碱通过各种分子靶点和途径发挥作用。它与体内的特定受体和酶相互作用,调节其活性并导致其观察到的生物活性。 确切的作用机制可能因特定的生物学背景和靶点而异 .
相似化合物的比较
原首茎碱由于其特定的化学结构和生物活性,在生物碱中是独一无二的。类似的化合物包括从茎叶藤属中分离出来的其他生物碱,如茎叶藤碱和茎叶藤胺。 这些化合物在结构上有一些相似之处,但在它们的特定官能团和生物活性方面有所不同 .
类似化合物列表
- 茎叶藤碱
- 茎叶藤胺
- 马茎叶藤碱
属性
IUPAC Name |
(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPPFSYUDCEQR-NMXNWEJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structural characteristics of Protostemotinine?
A1: this compound's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []
Q2: What other compounds are found alongside this compound in Stemona sessilifolia?
A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to this compound. Some of these include:
- Stemospironine: Identified in both studies, this alkaloid is frequently found alongside this compound. [, ]
- Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []
- 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []
- Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A3: While the provided abstracts don't detail specific analytical techniques for this compound, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
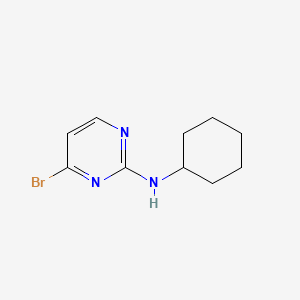
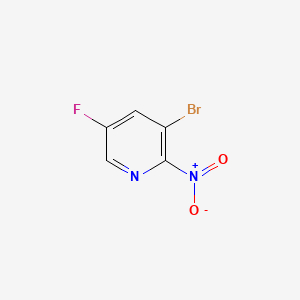
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

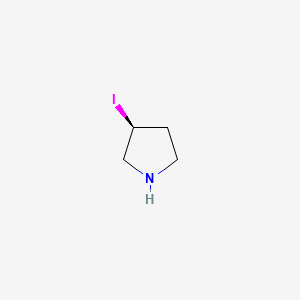
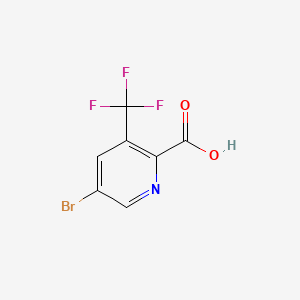
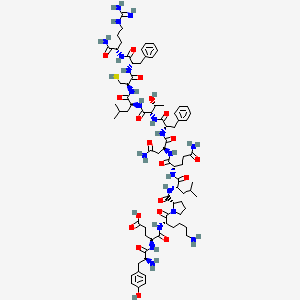
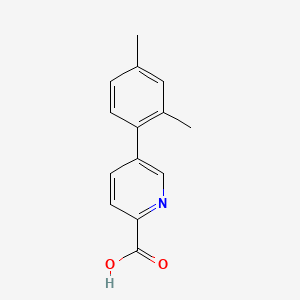
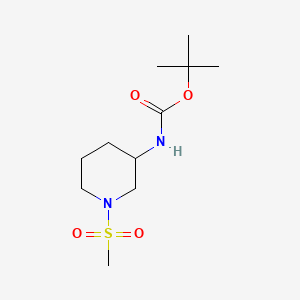
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

